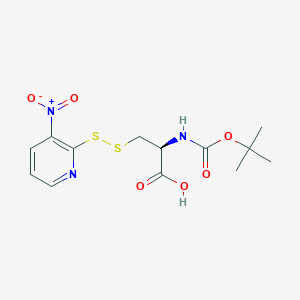

Boc-D-Cys(NPys)-OH

Descripción general

Descripción

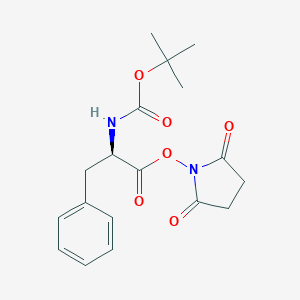

(S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid, is a useful research compound. Its molecular formula is C13H17N3O6S2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de Boc-D-Cys(NPys)-OH, y aquí hay un resumen de algunas aplicaciones únicas:

Derivatización de aminoácidos quirales

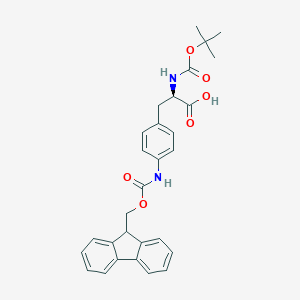

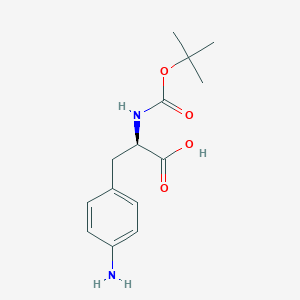

This compound se utiliza en la derivatización de aminoácidos para el análisis quiral. Se ha desarrollado un método de HPLC de fase inversa utilizando reactivos Boc-D-Cys para determinar los enantiómeros de Asp, Ser y Ala .

Química de péptidos y proteínas

Este compuesto se utiliza en la síntesis de péptidos bajo estrategias tanto Boc como Fmoc. Sirve como grupo protector para los residuos de cisteína, con condiciones específicas utilizadas para su desprotección .

Mecanismo De Acción

Target of Action

Boc-D-Cys(NPys)-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid or (S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid, is primarily used in the field of peptide and protein science . It is a cysteine protecting group that plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Mode of Action

The compound works by protecting the cysteine thiol group during peptide synthesis . This protection is crucial to prevent unwanted reactions and to ensure the correct formation of disulfide bonds. The compound can be selectively removed under specific conditions, allowing the cysteine residue to participate in subsequent reactions .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . These peptides and proteins can then participate in various biochemical pathways, depending on their specific structures and functions. For example, they may be involved in signal transduction, enzymatic reactions, or cellular structure formation.

Result of Action

The primary result of this compound’s action is the successful synthesis of complex disulfide-rich peptides and proteins . These peptides and proteins can have a wide range of biological effects, depending on their specific structures and functions.

Action Environment

The action of this compound is highly dependent on the specific conditions of the peptide synthesis process . Factors such as pH, temperature, and the presence of other reagents can all influence the efficacy and stability of the compound. Therefore, careful control of these environmental factors is crucial for the successful use of this compound in peptide synthesis.

Análisis Bioquímico

Biochemical Properties

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid: plays a crucial role in biochemical reactions, particularly in the protection and deprotection of cysteine residues in peptides and proteins. The compound interacts with various enzymes and proteins, facilitating the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins . The disulfide bond formation is a reversible process, allowing for the controlled modification of protein structures. This compound is often used in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Cellular Effects

The effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid on cellular processes are profound. It influences cell function by modulating the formation of disulfide bonds, which are critical for protein folding and stability . This compound can affect cell signaling pathways by altering the redox state of cysteine residues in signaling proteins, thereby impacting gene expression and cellular metabolism . The ability to control disulfide bond formation and reduction makes this compound a valuable tool in studying cellular processes and protein function.

Molecular Mechanism

At the molecular level, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid exerts its effects through the formation and cleavage of disulfide bonds . The compound binds to cysteine residues in proteins, forming a stable disulfide bond that can be selectively cleaved under specific conditions. This reversible binding allows for the precise control of protein structure and function. Additionally, the compound can inhibit or activate enzymes by modifying the redox state of their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and the presence of reducing agents . Over time, the compound may degrade, leading to a loss of its protective function. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of protein folding and stability .

Dosage Effects in Animal Models

The effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid vary with different dosages in animal models. At low doses, the compound effectively protects cysteine residues without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and disruption of cellular redox balance . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid: is involved in metabolic pathways related to cysteine metabolism and redox regulation . The compound interacts with enzymes such as glutathione reductase and thioredoxin, which are involved in maintaining cellular redox homeostasis . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular function.

Transport and Distribution

Within cells and tissues, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, where it plays a role in protein folding and quality control . Its distribution is influenced by factors such as cellular redox state and the presence of other interacting molecules.

Subcellular Localization

The subcellular localization of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid is primarily within the endoplasmic reticulum and the cytoplasm . The compound’s activity and function are affected by its localization, as it interacts with specific proteins and enzymes within these compartments . Targeting signals and post-translational modifications may direct the compound to these specific locations, enhancing its effectiveness in modulating protein function.

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTLOLNDKQUMRH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649892 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200350-73-8 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.